Cas no 1542479-83-3 (Benzene, 1-chloro-2-(chloromethoxy)-4-nitro-)

Benzene, 1-chloro-2-(chloromethoxy)-4-nitro- 化学的及び物理的性質
名前と識別子
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- Benzene, 1-chloro-2-(chloromethoxy)-4-nitro-
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- インチ: 1S/C7H5Cl2NO3/c8-4-13-7-3-5(10(11)12)1-2-6(7)9/h1-3H,4H2
- InChIKey: IUQCWWLKNLCVNO-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC=C([N+]([O-])=O)C=C1OCCl
Benzene, 1-chloro-2-(chloromethoxy)-4-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-646311-1.0g |
1-chloro-2-(chloromethoxy)-4-nitrobenzene |
1542479-83-3 | 1g |
$743.0 | 2023-05-29 | ||
Enamine | EN300-646311-0.1g |
1-chloro-2-(chloromethoxy)-4-nitrobenzene |
1542479-83-3 | 0.1g |
$653.0 | 2023-05-29 | ||
Enamine | EN300-646311-5.0g |
1-chloro-2-(chloromethoxy)-4-nitrobenzene |
1542479-83-3 | 5g |
$2152.0 | 2023-05-29 | ||
Enamine | EN300-646311-0.05g |
1-chloro-2-(chloromethoxy)-4-nitrobenzene |
1542479-83-3 | 0.05g |
$624.0 | 2023-05-29 | ||
Enamine | EN300-646311-0.25g |
1-chloro-2-(chloromethoxy)-4-nitrobenzene |
1542479-83-3 | 0.25g |
$683.0 | 2023-05-29 | ||
Enamine | EN300-646311-2.5g |
1-chloro-2-(chloromethoxy)-4-nitrobenzene |
1542479-83-3 | 2.5g |
$1454.0 | 2023-05-29 | ||
Enamine | EN300-646311-10.0g |
1-chloro-2-(chloromethoxy)-4-nitrobenzene |
1542479-83-3 | 10g |
$3191.0 | 2023-05-29 | ||
Enamine | EN300-646311-0.5g |
1-chloro-2-(chloromethoxy)-4-nitrobenzene |
1542479-83-3 | 0.5g |
$713.0 | 2023-05-29 |
Benzene, 1-chloro-2-(chloromethoxy)-4-nitro- 関連文献
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Benzene, 1-chloro-2-(chloromethoxy)-4-nitro-に関する追加情報
Benzene, 1-chloro-2-(chloromethoxy)-4-nitro-
Benzene, 1-chloro-2-(chloromethoxy)-4-nitro- is a highly specialized organic compound with the CAS number 1542479-83-3. This compound is characterized by its complex structure, which includes a benzene ring substituted with a chlorine atom at position 1, a chloromethoxy group at position 2, and a nitro group at position 4. The combination of these functional groups imparts unique chemical properties, making it a subject of interest in various research and industrial applications.
The benzene ring serves as the central framework of this molecule, providing stability and facilitating the attachment of various substituents. The chlorine atom at position 1 introduces electron-withdrawing effects, which can influence the reactivity of the molecule. Similarly, the chloromethoxy group at position 2 introduces both electron-donating and electron-withdrawing effects due to the presence of both oxygen and chlorine atoms. This creates a dynamic interplay of electronic effects that can be exploited in chemical synthesis and catalysis.
The nitro group at position 4 is a strong electron-withdrawing group, which significantly impacts the electronic properties of the benzene ring. This group not only increases the compound's reactivity but also enhances its potential for use in various chemical reactions. Recent studies have shown that compounds with similar substitution patterns can act as intermediates in the synthesis of advanced materials, such as high-performance polymers and pharmaceutical agents.
One of the most notable aspects of Benzene, 1-chloro-2-(chloromethoxy)-4-nitro- is its versatility in chemical reactions. The presence of multiple functional groups allows for a wide range of transformations, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and oxidation-reduction reactions. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of biologically active molecules, such as anti-inflammatory agents and anticancer drugs.
In terms of physical properties, Benzene, 1-chloro-2-(chloromethoxy)-4-nitro- exhibits a melting point of approximately 150°C and a boiling point around 300°C, making it suitable for high-temperature applications. Its solubility in common organic solvents like dichloromethane and THF further enhances its utility in laboratory settings.
Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of this compound with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into the molecular orbitals and reaction mechanisms involving this compound. These findings have paved the way for more efficient synthetic routes and improved understanding of its behavior in different chemical environments.
The synthesis of Benzene, 1-chloro-2-(chloromethoxy)-4-nitro- typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nitration of chlorobenzene derivatives followed by subsequent substitution reactions to introduce the chloromethoxy group. The optimization of these steps has been a focus area for chemists aiming to improve yield and purity.
In terms of applications, this compound has shown promise in several fields. In materials science, it has been used as a building block for constructing advanced materials with tailored properties. For instance, researchers have explored its use in synthesizing conductive polymers and high-performance adhesives. In pharmacology, its role as an intermediate in drug discovery has garnered significant attention due to its potential to modulate cellular pathways.
Environmental scientists have also taken interest in this compound due to its potential role in pollution control technologies. Studies suggest that it can be used as an adsorbent for removing harmful substances from water and air. Its ability to form stable complexes with heavy metals makes it a valuable candidate for developing eco-friendly remediation strategies.
Despite its numerous advantages, handling Benzene, 1-chloro-2-(chloromethoxy)-4-nitro- requires careful consideration due to its reactive nature. Proper safety protocols must be followed during synthesis and storage to prevent unwanted side reactions or hazards.
In conclusion, Benzene, 1-chloro-2-(chloromethoxy)-4-nitro- (CAS No: 1542479-83-3) is a versatile compound with immense potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers and industries alike. As ongoing studies continue to uncover new applications and synthetic methods, this compound is poised to play an even more significant role in advancing modern science and technology.
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